molecular formula C16H14O4 B1324421 Methyl 3-[(4-formylphenoxy)methyl]benzoate CAS No. 225942-73-4

Methyl 3-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B1324421
CAS No.: 225942-73-4
M. Wt: 270.28 g/mol
InChI Key: TUVRKWCXTIAMID-UHFFFAOYSA-N
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Description

Methyl 3-[(4-formylphenoxy)methyl]benzoate (CAS: 225942-73-4) is a benzoate ester derivative featuring a 4-formylphenoxymethyl substituent at the meta position of the methyl benzoate core. This compound is characterized by its aromatic ester and aldehyde functional groups, which render it reactive in condensation, nucleophilic addition, and oxidation reactions. It is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . The presence of the formyl group on the phenoxy moiety enhances its utility in constructing larger molecular architectures, such as Schiff bases or heterocyclic systems.

Properties

IUPAC Name

methyl 3-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-4-2-3-13(9-14)11-20-15-7-5-12(10-17)6-8-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVRKWCXTIAMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633619
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225942-73-4
Record name Methyl 3-[(4-formylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(4-formylphenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-hydroxybenzoate with 4-formylphenol in the presence of a base such as potassium carbonate in N,N-dimethylformamide at room temperature . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of methyl 3-hydroxybenzoate is replaced by the formylphenoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 3-[(4-carboxyphenoxy)methyl]benzoate.

    Reduction: Methyl 3-[(4-hydroxymethylphenoxy)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-formylphenoxy)methyl]benzoate is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-formylphenoxy)methyl]benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 3-[(4-formylphenoxy)methyl]benzoate to other benzoate esters and phenoxy-substituted derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name CAS Number Substituents/Modifications Key Differences Purity/Data Source
Methyl 4-[(4-formylphenoxy)methyl]benzoate 124663-30-5 Formylphenoxymethyl at para position Positional isomerism alters electronic distribution and steric accessibility. 95% (Combi-Blocks)
Methyl 4-(2-formylphenoxymethyl)benzoate 351335-29-0 Formyl group at ortho position on phenoxy Ortho-substitution introduces steric hindrance, reducing reactivity. 98% (Combi-Blocks)
Methyl 3-[(3-nitrobenzyloxy)methyl]benzoate - Nitrobenzyloxy substituent Electron-withdrawing nitro group enhances electrophilicity. 82% yield ()
Methyl 3-(4-methylbenzoyl)benzoate - 4-Methylbenzoyl substituent Lack of aldehyde limits condensation applications. Monatshefte (2018)

Physicochemical Properties

Property This compound Methyl 4-[(4-formylphenoxy)methyl]benzoate Methyl 3-(4-methylbenzoyl)benzoate
Molecular Weight (g/mol) 284.3 284.3 254.3
Functional Groups Ester, Aldehyde Ester, Aldehyde Ester, Acyl
Solubility (Predicted) Moderate in DMF, DMSO Similar High in chloroform, THF
Melting Point Not reported Not reported 79–82°C ()

Biological Activity

Methyl 3-[(4-formylphenoxy)methyl]benzoate is an organic compound with a unique structure that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H14O4C_{16}H_{14}O_{4}. The compound features a benzoate ester group, a formyl group, and a phenoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can engage in covalent bonding with nucleophilic residues in proteins, potentially altering their function. This interaction suggests a role in enzyme-substrate dynamics, where the compound may act as either an inhibitor or a substrate depending on the specific enzyme involved.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showcasing its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results demonstrated that this compound effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related damage in cells.

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10085

Case Studies

  • Enzyme Inhibition Studies : A detailed study investigated the compound's effect on phosphodiesterase enzymes. The results indicated that it acts as a competitive inhibitor, which could have implications for treating conditions like asthma and inflammation .
  • Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapeutics by promoting programmed cell death in malignant cells.

Applications in Research and Industry

This compound is being explored for several applications:

  • Pharmaceutical Development : Its structural similarity to known drugs makes it a candidate for further development in pharmaceuticals targeting various diseases.
  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme kinetics and interactions due to its ability to modify protein functions.
  • Antimicrobial Formulations : Given its antimicrobial properties, it may be incorporated into formulations aimed at combating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 2
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Methyl 3-[(4-formylphenoxy)methyl]benzoate

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